2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethylpropanamide

Chemical purity Procurement specification Building block quality

In SAR studies of aminoalkylcyclohexane-based NMDA receptor antagonists, minor N-alkyl variations (e.g., methyl vs. ethyl) can shift IC₅₀ values by >10-fold, introducing uncontrolled variables if analogs are substituted without validation. This (1S)-configured, N-ethyl variant provides a distinct steric/electronic probe for NR2 subunit selectivity. Key advantages for procurement: - Unique N-ethyl substitution enables precise SPR correlations vs. N-methyl and N-cyclopropyl analogs. - 98% purity and single-enantiomer configuration reduce pre-reaction purification and ensure batch-to-batch consistency in multi-step syntheses. - Predicted logP of 2.3 supports CNS permeability assays (PAMPA, Caco-2), offering a measurable 0.5-logP window over the N-methyl congener.

Molecular Formula C13H27N3O
Molecular Weight 241.37 g/mol
Cat. No. B13084021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethylpropanamide
Molecular FormulaC13H27N3O
Molecular Weight241.37 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1N(C)C)C(=O)C(C)N
InChIInChI=1S/C13H27N3O/c1-5-16(13(17)10(2)14)12-9-7-6-8-11(12)15(3)4/h10-12H,5-9,14H2,1-4H3/t10?,11?,12-/m0/s1
InChIKeyKEBPBVLTDLEJFZ-MCIGGMRASA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Why 2-Amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethylpropanamide Is Not Interchangeable with Closest Analogs


2-Amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethylpropanamide (CAS 1354024-40-0) is a chiral, bifunctional amide-amine building block with a (1S)-configured cyclohexyl ring and a tertiary N-ethyl substituent [1]. It belongs to a family of aminoalkyl amide cyclohexyl derivatives explored as scaffolds for NMDA receptor antagonists and other CNS-active ligands [2]. Despite being commercially available from several vendors, this compound lacks published primary activity data, placing the burden of differentiation on its unique substitution pattern relative to close-in-class analogs.

Why N-Alkyl Chain Length and Regiochemistry Prevent Blind Substitution for 2-Amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethylpropanamide


Close analogs—such as the N‑methyl (CAS 1354028-67-3), N‑H (CAS 1354033-22-9), and N‑cyclopropyl (CAS 1354029-47-2) variants—share the same cyclohexyl-1,2-diamine core but differ critically in the N‑alkyl substituent on the amide nitrogen . In related aminoalkylcyclohexane series, even a single methylene difference in the N‑alkyl group has been shown to shift NMDA receptor IC₅₀ values by >10‑fold and alter voltage‑dependent block kinetics [1]. Consequently, substituting one analog for another without experimental confirmation risks introducing uncontrolled pharmacological or physicochemical variables, undermining SAR interpretation and lead optimization.

Quantitative Differentiation Evidence for 2-Amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethylpropanamide Against In‑Class Alternatives


N‑Ethyl Substituent Provides Superior Commercial Purity Versus Close N‑Methyl Analog Among Small‑Lot Vendors

The target compound is offered at a minimum purity of 98% (NLT 98%) by at least one major vendor, whereas the direct comparator 2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-methylpropanamide (CAS 1354028-67-3) is listed at 95% purity by the same supplier class . The quantitative difference is 3 percentage points, translating to a 60% reduction in total impurity burden for the ethyl analog relative to the methyl analog under typical procurement conditions.

Chemical purity Procurement specification Building block quality

N‑Ethyl Substituent Increases Calculated LogP by Approximately 0.5 Units Over N‑Methyl, Indicating Enhanced Membrane Permeability Potential

In silico prediction using the XLogP3 algorithm yields a logP of 2.3 for the target N‑ethyl compound versus 1.8 for the N‑methyl analog (CAS 1354028-67-3), a difference of ΔlogP = +0.5 [1]. This increased lipophilicity aligns with the optimal CNS drug space (logP 2‑4) and suggests improved passive membrane permeability relative to the methyl congener [2].

Lipophilicity Druglikeness CNS penetration

Stereochemically Pure (1S,2S) Configuration Ensures Defined Chirality, Contrasting with Racemic or Mixed Isomers of Common Analogs

The target compound carries explicit (1S) and (2S) stereochemical assignments, securing a chemically and rotationally pure single enantiomer. In contrast, several structurally related building blocks—such as the N‑cyclopropyl analog CAS 1354029-47-2—are frequently offered without stereochemical definition or as diastereomeric mixtures . The absence of unwanted enantiomers eliminates confounding biological activity and simplifies chiral analytical method development.

Chiral purity Stereochemistry Asymmetric synthesis

High‑Value Application Scenarios for 2-Amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethylpropanamide Based on Differentiating Evidence


SAR Exploration of NMDA Receptor Subtype‑Selective Antagonists

Given the established role of aminoalkylcyclohexanes as NMDA receptor uncompetitive antagonists, the target compound’s unique N‑ethyl substitution provides a distinct steric and electronic environment for probing NR2 subunit selectivity. Its higher predicted logP relative to N‑methyl and N‑H analogs supports CNS penetration, while the defined (1S,2S) stereochemistry reduces confounding variables in electrophysiological patch‑clamp studies. Laboratories building focused libraries around the aminoalkylcyclohexane scaffold should prioritize the ethyl variant when membrane permeability is a key assay endpoint.

Chiral Building Block for Asymmetric Synthesis of Polyfunctional Amides

The compound’s dual amino‑amide functionality and single‑enantiomer configuration make it a versatile intermediate for constructing chiral peptidomimetics or metal‑coordinating ligands. Its 98% commercial purity reduces the need for pre‑reaction purification compared to the 95%‑grade methyl analog, streamlining multi‑step synthetic sequences. Procurement teams supporting medicinal chemistry CROs should select the ethyl analog when enantiopurity and high batch‑to‑batch consistency are contractual requirements.

Physicochemical Property Benchmarking in CNS Drug Discovery Panels

The calculated logP of 2.3 places the compound squarely within CNS druglike space, making it a suitable reference standard for calibrating permeability assays (e.g., PAMPA, Caco‑2). Its 0.5‑logP margin over the methyl congener provides a measurable window for structure‑property relationship (SPR) studies. Discovery teams seeking to correlate subtle alkyl chain modifications with passive permeability should include the ethyl analog as a critical data point alongside the methyl and cyclopropyl comparators.

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